molecular formula C12H16O6 B188572 Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate CAS No. 787-07-5

Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

Cat. No.: B188572
CAS No.: 787-07-5
M. Wt: 256.25 g/mol
InChI Key: KSKWGMNRWCYVAT-UHFFFAOYSA-N
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Description

Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (CAS: 787-07-5) is a cyclic diketone ester with the molecular formula C₁₂H₁₆O₆ and a molecular weight of 256.25 g/mol . It is also known as diethyl succinylo succinate and is structurally characterized by a central cyclohexane ring substituted with two ketone groups at positions 2 and 5 and two ethyl ester groups at positions 1 and 4 . This compound is primarily used as a precursor in organic synthesis, particularly for constructing heterocyclic frameworks and luminescent materials . Its high purity (≥95%) and solubility in organic solvents make it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H16O6/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKWGMNRWCYVAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)C(CC1=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O6
Source PubChem
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DSSTOX Substance ID

DTXSID50883582
Record name 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester
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Molecular Weight

256.25 g/mol
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CAS No.

787-07-5
Record name Diethyl succinylsuccinate
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Record name 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester
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Record name Diethyl succinylo succinate
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Record name Diethyl succinylo succinate
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Record name 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester
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Record name 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester
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Record name Ethyl succinylsuccinate
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Preparation Methods

Reaction Conditions and Mechanism

  • Acid-Catalyzed Esterification :
    Succinyl succinic acid reacts with excess ethanol in the presence of concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) under reflux. The reaction typically proceeds at 80–100°C for 6–12 hours, achieving yields of 70–85%.

    C6H6O6+2CH3CH2OHH+C10H16O6+2H2O\text{C}_6\text{H}_6\text{O}_6 + 2\,\text{CH}_3\text{CH}_2\text{OH} \xrightarrow{\text{H}^+} \text{C}_{10}\text{H}_{16}\text{O}_6 + 2\,\text{H}_2\text{O}

    The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carboxyl group and facilitating nucleophilic attack by ethanol.

  • Solvent-Free Systems :
    Modern adaptations employ solvent-free conditions with catalytic p-toluenesulfonic acid (PTSA) to reduce environmental impact. This method achieves comparable yields (75–80%) at 110°C within 4–6 hours.

Transesterification of Dimethyl 2,5-Dioxocyclohexane-1,4-Dicarboxylate

For laboratories with access to the dimethyl ester, transesterification offers a practical pathway to the diethyl derivative. This method leverages the reactivity of methyl esters toward nucleophilic acyl substitution with ethanol.

Protocol and Catalysts

  • Base-Catalyzed Transesterification :
    A mixture of dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, excess ethanol, and sodium ethoxide (NaOEt) is refluxed at 78°C for 8–10 hours. The reaction achieves 65–75% yield, with methanol removed via distillation to shift equilibrium.

    C10H12O6+2CH3CH2OHNaOEtC12H16O6+2CH3OH\text{C}_{10}\text{H}_{12}\text{O}_6 + 2\,\text{CH}_3\text{CH}_2\text{OH} \xrightarrow{\text{NaOEt}} \text{C}_{12}\text{H}_{16}\text{O}_6 + 2\,\text{CH}_3\text{OH}
  • Acid-Catalyzed Variants :
    Titanium isopropoxide (Ti(OiPr)₄) or sulfuric acid can also drive transesterification at higher temperatures (90–100°C), though yields remain similar.

Industrial Scalability

  • Continuous Flow Systems :
    Patent US20190211144A1 highlights the use of continuous flow reactors to enhance efficiency, reducing reaction times to 2–3 hours with 80% conversion.

Claisen Condensation of Ethyl Acetoacetate

A less conventional but mechanistically intriguing route involves the Claisen condensation of ethyl acetoacetate. This method constructs the cyclohexane ring via intramolecular cyclization.

Reaction Design

  • Base-Mediated Cyclization :
    Ethyl acetoacetate undergoes deprotonation with sodium hydride (NaH) in tetrahydrofuran (THF), forming an enolate that attacks a neighboring carbonyl group. The reaction proceeds at 0°C to room temperature over 24 hours, yielding 50–60% of the diethyl ester.

    2CH3COCH2COOEtNaHC12H16O6+2H2O2\,\text{CH}_3\text{COCH}_2\text{COOEt} \xrightarrow{\text{NaH}} \text{C}_{12}\text{H}_{16}\text{O}_6 + 2\,\text{H}_2\text{O}
  • Side Reactions :
    Competing intermolecular condensations may form linear oligomers, necessitating careful control of dilution and temperature.

Dieckmann Cyclization of Diethyl 3-Oxopentanedioate

The Dieckmann cyclization, a classical method for forming cyclic β-keto esters, provides another viable pathway.

Synthetic Steps

  • Preparation of Diethyl 3-Oxopentanedioate :
    Ethyl acetoacetate is alkylated with ethyl bromoacetate under basic conditions to form the linear diester.

  • Cyclization :
    Treatment with potassium tert-butoxide (t-BuOK) in benzene induces intramolecular ester condensation, forming the six-membered ring.

    EtOOC-CH2CO-CH2COOEtt-BuOKC12H16O6+H2O\text{EtOOC-CH}_2-\text{CO-CH}_2-\text{COOEt} \xrightarrow{\text{t-BuOK}} \text{C}_{12}\text{H}_{16}\text{O}_6 + \text{H}_2\text{O}

Yield and Limitations

  • Yields range from 55–65%, with purification requiring column chromatography to remove uncyclized material.

Oxidative Methods from Dihydroxy Precursors

Although less common, oxidation of dihydroxy intermediates offers an alternative route.

Example Pathway

  • Synthesis of Diethyl 2,5-Dihydroxycyclohexane-1,4-Dicarboxylate :
    Reduction of the diketone precursor (e.g., using NaBH₄) yields the dihydroxy compound.

  • Oxidation to Diketone :
    Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) oxidizes the hydroxyl groups to ketones, completing the synthesis.

Practical Considerations

  • This two-step process suffers from moderate overall yields (40–50%) and stringent purification requirements.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)Time (h)Key Advantage
Acid-Catalyzed Esterification70–8580–1006–12Simplicity, high yield
Transesterification65–7578–1008–10Utilizes dimethyl precursor
Claisen Condensation50–600–2524Builds ring from simple esters
Dieckmann Cyclization55–6525–8012–24Mechanistically elegant
Oxidative Pathway40–500–10024–48Versatile for derivatives

Chemical Reactions Analysis

Types of Reactions: Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols .

Scientific Research Applications

Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing novel therapeutic agents.

    Industry: It is utilized in the production of pigments, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active intermediates that participate in various biochemical processes. These intermediates can interact with enzymes, receptors, and other cellular components, leading to the observed effects .

Comparison with Similar Compounds

Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (CAS: 6289-46-9)

Structural Differences : Replaces ethyl esters with methyl groups.
Physical Properties :

  • Molecular weight: 228.2 g/mol .
  • Melting point: 152–156°C .
  • Solubility: 0.0016 g/L in water; highly soluble in methanol and other organic solvents . Applications:
  • Used to synthesize fluorescent probes (e.g., DMSS-AM) with dual-state emission (DSE) for bioimaging .
  • Key intermediate in heterocyclic compound synthesis (e.g., α,β-unsaturated ketones and fused ring systems) .

Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate (CAS: 843-59-4)

Structural Differences : Incorporates a bicyclo[2.2.2]octane scaffold instead of a cyclohexane ring.
Physical Properties :

  • Molecular weight: 298.3 g/mol (estimated).
  • Solubility: Likely lower in water due to increased hydrophobicity from the bicyclo framework.
    Applications :
  • Limited data, but strained bicyclo systems are often used in catalysis or materials with unique photophysical properties .

Dimethyl 2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7, CAS: N/A)

Structural Differences : Features a dioxolane ring fused to a hydroxyphenyl group.
Physical Properties :

  • Melting point: 94–95°C .
  • Optical activity: [α]²⁰D = −80 (CHCl₃), indicating chirality .
    Biological Activity :
  • Exhibits antibacterial and antifungal activity (MIC range: 4.8–5000 µg/mL) against pathogens like S. aureus and C. albicans .

Comparative Analysis of Key Properties

Property Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate Dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate
Molecular Weight 256.25 g/mol 228.2 g/mol ~298.3 g/mol 282.78 g/mol
Melting Point Not reported 152–156°C Not reported 94–95°C
Solubility in Water Low (similar to dimethyl analogue) 0.0016 g/L Very low Not reported
Key Applications Heterocycle synthesis, materials science Fluorescent probes, heterocycle synthesis Specialty materials Antimicrobial agents
Biological Activity Not reported Low cytotoxicity, biocompatible Not reported Antibacterial, antifungal

Biological Activity

Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (CAS Number: 787-07-5) is an organic compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound is a diester derivative of cyclohexanedione characterized by two ester groups at the 1 and 4 positions of the cyclohexane ring. Its molecular formula is C₁₂H₁₆O₆, with a molecular weight of 256.25 g/mol. The compound exhibits properties that allow it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as enzymes and receptors. The presence of hydroxyl and ester groups facilitates hydrogen bonding and other interactions, which can modulate enzyme activity and influence biochemical pathways.

Potential Mechanisms Include:

  • Enzyme Modulation : The compound may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.
  • Antioxidant Activity : Preliminary studies suggest that derivatives of this compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress.
  • Antimicrobial and Anticancer Properties : Research indicates that derivatives are being investigated for their potential antimicrobial and anticancer activities.

Applications in Medicine and Research

This compound has been explored for various applications in medicine and scientific research:

Therapeutic Uses

  • Anti-inflammatory Agents : Studies are ongoing to evaluate the compound's potential as an anti-inflammatory agent due to its interaction with inflammatory pathways.
  • Drug Development : The compound serves as an intermediate in synthesizing novel therapeutic agents, particularly in developing polymers with drug delivery applications .

Case Studies

  • Poly(Amine Esters) Synthesis : A notable study demonstrated the reaction of this compound with benzylamine to yield poly(amine esters), which have potential applications in drug delivery systems due to their biodegradability and tunable properties.
  • Antimicrobial Activity : Research has indicated that certain derivatives exhibit significant antimicrobial activity against a range of pathogens. For instance, a derivative was shown to inhibit the growth of both Gram-positive and Gram-negative bacteria in vitro.

Table 1: Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₁₆O₆
Molecular Weight256.25 g/mol
Melting Point154-157 °C
CAS Number787-07-5
IUPAC NameThis compound

Table 2: Biological Activities and Applications

Activity TypeDescription
AntioxidantPotential protective effects against oxidative stress
AntimicrobialInhibitory effects on various pathogens
Anti-inflammatoryModulation of inflammatory pathways
Drug DeliveryBuilding block for biodegradable polymers

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
Reactant of Route 2
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Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

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